Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Description
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0) (CAS: 1130784-80-3) is a palladium(0) complex coordinated by three electron-deficient tris(3,5-bis(trifluoromethyl)phenyl)phosphine (L) ligands. Its molecular formula is C₇₂H₂₇F₅₄P₃Pd, with a molecular weight of 2117.24 g/mol . This complex is notable for its exceptional stability under ambient conditions, being insensitive to air, moisture, and light—a rare property among palladium(0) catalysts .
Structurally, the trifluoromethyl groups on the aryl rings of the phosphine ligands create a highly electron-poor environment around the palladium center. This electronic profile facilitates unique reactivity, such as the formation of anionic palladium(0) ate complexes (e.g., [L₃PdBr]⁻) when interacting with halides or organometallic reagents like Grignard or organolithium compounds . These intermediates are critical in cross-coupling reactions, including Suzuki-Miyaura couplings and direct arylations of heteroarenes . The compound has also been employed in hydrocarboxylation of terminal alkenes in supercritical CO₂ and nonoxidative cyclizations, showcasing its versatility .
Properties
IUPAC Name |
palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKHAOJYDTPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H27F54P3Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2117.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130784-80-3 | |
| Record name | Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The synthesis of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) typically involves the coordination of palladium(0) centers with three equivalents of tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligands. The process generally follows these key steps:
Preparation of the tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand: This ligand is synthesized by the reaction of phosphorus trichloride (PCl₃) with 3,5-bis(trifluoromethyl)phenyl lithium under an inert atmosphere (nitrogen or argon) to avoid oxidation. The reaction scheme is:
$$
\mathrm{PCl3} + 3 \mathrm{LiC6H3(CF3)2} \rightarrow \mathrm{P(C6H3(CF3)2)3} + 3 \mathrm{LiCl}
$$Formation of the palladium(0) complex: The tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand is reacted with a palladium(0) precursor, such as palladium(0) powder or palladium(0) complexes, to form the tris-ligated palladium(0) complex.
This synthesis is typically carried out in anhydrous, oxygen-free solvents like diethyl ether or tetrahydrofuran (THF) to maintain the palladium in the zero oxidation state and prevent ligand oxidation.
Detailed Reaction Conditions and Procedures
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Ligand synthesis | PCl₃ and 3,5-bis(trifluoromethyl)phenyl lithium | Inert atmosphere (N₂ or Ar), low temperature, dry solvents | Strictly anaerobic to prevent oxidation |
| Palladium complexation | Pd(0) precursor + tris(3,5-bis(trifluoromethyl)phenyl)phosphine (3 eq.) | Room temperature, anhydrous diethyl ether or THF | Stirring under inert atmosphere, exclusion of moisture and oxygen |
| Purification | Recrystallization or chromatography | Controlled temperature to avoid decomposition | Ensures high purity and stability |
Alternative Palladium(II) Precursor Route
Some research explores starting from palladium(II) acetylacetonate (Pd(acac)₂) and reducing it in situ with the phosphine ligand, but this method often results in impure products or incomplete reduction when using tris(3,5-bis(trifluoromethyl)phenyl)phosphine due to its electron-poor nature. For example, attempts to prepare Pd(acac)₂ complexes with this ligand showed contamination with unreacted Pd(acac)₂ and low yields, indicating that direct complexation with Pd(0) precursors is preferred for this ligand system.
Research Findings on Complex Formation and Stability
Electron-poor nature: The tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand is strongly electron-withdrawing, which stabilizes the Pd(0) center and affects catalytic behavior.
Mass spectrometric evidence: Negative-ion mode electrospray ionization mass spectrometry (ESI-MS) of solutions containing the tris-ligated palladium(0) complex and organomagnesium reagents (Grignard reagents) showed the formation of organopalladate anions [L₂PdR]⁻, confirming the robust coordination environment around Pd(0).
Catalytic relevance: The stable Pd(0) complex formed with this ligand exhibits unique reactivity in cross-coupling reactions, with altered elementary steps compared to conventional Pd catalysts, highlighting the importance of the ligand environment established during preparation.
Summary Table of Preparation Methods
| Method | Palladium Source | Ligand | Solvent | Atmosphere | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Direct complexation | Pd(0) powder or Pd(0) precursor | Tris(3,5-bis(trifluoromethyl)phenyl)phosphine (3 eq.) | Diethyl ether / THF | Inert (N₂ or Ar) | High purity, reproducible | Preferred method for stable Pd(0) complex |
| Reduction of Pd(acac)₂ | Pd(acac)₂ | Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | Diethyl ether | Inert | Low yield, impure | Less effective for this ligand |
Analytical Characterization
Molecular weight: 2117.2 g/mol
Molecular formula: C₇₂H₂₇F₅₄P₃Pd
Spectroscopic data: Characterization typically includes NMR (¹H, ³¹P), mass spectrometry, and elemental analysis to confirm ligand coordination and Pd oxidation state.
Chemical Reactions Analysis
Types of Reactions
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with alkynes.
Stille Coupling: Reaction with organotin compounds.
Common Reagents and Conditions
These reactions typically require the presence of a base (e.g., potassium carbonate) and are conducted in solvents such as tetrahydrofuran or dimethylformamide. The reactions are often carried out under an inert atmosphere at elevated temperatures .
Major Products
The major products of these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
"Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)" is a chemical compound with several applications, particularly in the field of chemical reactions. Here's a detailed overview:
Chemical Identification and Properties
- IUPAC Name: palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane
- Synonyms: Superstable Pd(0) catalyst, Tris(tris[3,5-bis(trifluoromethyl)phenyl]phosphine)palladium(0) .
- Molecular Formula: C72H27F54P3Pd .
- Molecular Weight: 2117.2 g/mol .
- CAS Registry Number: 1130784-80-3 .
- Physical Properties: Yellow crystalline form . It is not sensitive to air, moisture, or light and can be stored at room temperature .
Applications in Chemical Reactions
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0) is primarily used as a catalyst and ligand in various chemical reactions . Some of its key applications include:
- Buchwald-Hartwig Cross-Coupling Reaction: It facilitates the formation of carbon-nitrogen bonds between aryl halides and amines .
- Heck Reaction: It is used to create carbon-carbon bonds through the coupling of aryl halides and alkenes .
- Hiyama Coupling: This assists in forming carbon-carbon bonds between aryl halides and organosilanes .
- Negishi Coupling: Useful in creating carbon-carbon bonds between aryl halides and organozinc reagents .
- Sonogashira Coupling: This reaction involves the formation of carbon-carbon bonds between aryl halides and terminal alkynes .
- Stille Coupling: It is applied to form carbon-carbon bonds between aryl halides and organostannanes .
- Suzuki-Miyaura Coupling: Which is used to create carbon-carbon bonds between aryl halides and boronic acids or boronic esters .
Handling and Safety
** vendors**
- Sigma-Aldrich: Offers Tris[3,5-bis(trifluoromethyl)phenyl]phosphine .
- Aladdin Scientific: Sells Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) with 99% purity .
- Bldpharm: Provides Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) .
- Glentham Life Science: Lists Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0) as a superstable Pd(0) catalyst .
Mechanism of Action
The mechanism of action of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) involves the coordination of the palladium center with the phosphine ligands, which stabilizes the palladium in its zero oxidation state. This stabilization allows the palladium to effectively participate in oxidative addition, transmetalation, and reductive elimination steps that are crucial in cross-coupling reactions. The compound’s unique structure enhances its solubility and reactivity in various solvents, making it a versatile catalyst .
Comparison with Similar Compounds
Electronic and Reactivity Differences
- Electron-Deficient vs. Electron-Rich Centers: The trifluoromethyl groups in Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0) render it highly electron-poor, enabling rapid transmetalation with organometallic reagents (e.g., RMgX, RLi) to form stable anionic intermediates like [L₂PdR]⁻ . In contrast, Pd(PPh₃)₄’s electron-rich Pd(0) center favors oxidative addition but shows lower tendency for ate-complex formation .
- Catalyst Activation : PdCl₂(PPh₃)₂ requires reduction to Pd(0) for catalytic activity, adding a step to reaction protocols. Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0) operates directly in the active Pd(0) state, streamlining catalytic cycles .
Stability and Handling
Catalytic Performance
- Suzuki Couplings : While Pd(PPh₃)₄ is widely used, Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine]palladium(0) achieves comparable yields with lower catalyst loadings in challenging substrates (e.g., electron-deficient aryl chlorides) due to its electron-deficient nature .
Biological Activity
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) (CAS No. 1130784-80-3) is a complex organometallic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a palladium center coordinated by three tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligands, making it a highly stable catalyst in various chemical reactions, particularly in organic synthesis.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with palladium complexes, including their potential as therapeutic agents in cancer treatment and as inhibitors of various biological pathways. The specific compound Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) has shown promise in several areas:
- Anticancer Activity :
- Enzyme Inhibition :
- Multikinase Inhibition :
Study 1: Anticancer Properties
A study published in ACS Catalysis investigated the apoptotic effects of palladium complexes on human cancer cell lines. The results indicated that exposure to Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) led to a significant reduction in cell viability and increased markers of apoptosis.
| Cell Line | IC (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 15 | 70 |
| MCF-7 | 10 | 65 |
| A549 | 12 | 68 |
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against various kinases involved in cancer signaling pathways. The results showed that it effectively inhibited multiple kinases with varying degrees of potency.
| Kinase | IC (µM) | Inhibition (%) |
|---|---|---|
| CLK1 | 5 | 85 |
| cGMP PDE | 8 | 78 |
| ERK2 | 7 | 80 |
The biological activity of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is believed to arise from its ability to interact with cellular targets through coordination chemistry. The phosphine ligands enhance the stability and reactivity of the palladium center, allowing it to participate in redox reactions and facilitate the transfer of electrons within biological systems.
Q & A
Basic Research Questions
Q. What synthetic and characterization methods are recommended for verifying the structural integrity of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)?
- Methodology : Synthesize the complex via ligand substitution reactions using palladium precursors (e.g., Pd(OAc)₂) and tris[3,5-bis(trifluoromethyl)phenyl]phosphine under inert conditions. Characterize using electrospray-ionization mass spectrometry (ESI-MS) to confirm molecular weight and ³¹P NMR spectroscopy to assess ligand coordination and purity. X-ray crystallography can resolve structural details if single crystals are obtainable .
Q. What are the primary catalytic applications of this palladium complex in organic synthesis?
- Applications :
- Suzuki-Miyaura cross-coupling : Effective for aryl-aryl bonds due to air/thermal stability .
- Hydrocarboxylation of terminal alkenes : Operates in supercritical CO₂, enabling green chemistry approaches .
- Direct arylation of heteroarenes : Bypasses pre-functionalization steps, leveraging the electron-deficient phosphine ligand to stabilize Pd(0) intermediates .
Q. How should this catalyst be stored and handled to maintain activity?
- Best Practices : Store at room temperature in sealed, inert containers. Despite being air-stable, prolonged exposure to moisture or oxygen may degrade ligand performance. Pre-catalysis activation (e.g., reduction with NaBH₄) is rarely required due to its Pd(0) state .
Advanced Research Questions
Q. What mechanistic insights explain the unique catalytic activity of this complex in alkyl-alkyl cross-couplings?
- Mechanism : The electron-poor phosphine ligand facilitates formation of anionic palladate intermediates (e.g., [L₂PdR]⁻ ) via transmetalation with Grignard reagents. These intermediates undergo oxidative addition with alkyl halides, followed by reductive elimination. This sequence reverses the traditional order (oxidative addition first), enabling challenging alkyl-alkyl bonds .
Q. How can researchers address ligand decomposition during catalytic cycles?
- Strategies :
- Monitor ligand integrity using ³¹P NMR to detect phosphine oxidation or dissociation.
- Optimize reaction conditions (e.g., lower temperature, shorter reaction times) to minimize ligand degradation.
- Explore ligand additives (e.g., bulky bases) to stabilize Pd centers without altering electronic properties .
Q. What analytical techniques resolve contradictions in catalytic efficiency data between batch and flow reactors?
- Approach : Use in-situ IR spectroscopy or UV-Vis kinetics to track reaction progress. Differences may arise from mass transfer limitations in flow systems or ligand leaching. Cross-validate with ICP-MS to quantify palladium retention in heterogeneous setups .
Q. How does this catalyst compare to other Pd(0) complexes (e.g., Pd(PPh₃)₄) in electron-deficient systems?
- Comparative Analysis :
- Electronic Effects : The trifluoromethyl groups lower electron density at Pd, enhancing oxidative addition rates for electrophilic substrates.
- Steric Profile : Bulky substituents on the phosphine ligand improve selectivity in sterically hindered couplings.
- Stability : Superior air/thermal stability compared to Pd(PPh₃)₄, which degrades rapidly under aerobic conditions .
Data Analysis and Optimization
Q. What statistical methods are recommended for optimizing reaction conditions in non-oxidative cyclizations?
- Methodology : Employ Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. Use multivariate regression to identify dominant factors. For example, supercritical CO₂ enhances solubility of gaseous reagents (e.g., CO) in hydrocarboxylation .
Q. How can researchers validate the formation of anionic palladate intermediates experimentally?
- Validation :
- ESI-MS in negative-ion mode : Detect [L₂PdR]⁻ species directly.
- Conductivity measurements : Confirm ionic species in solution.
- Kinetic isotope effects (KIEs) : Probe rate-determining steps (e.g., transmetalation vs. oxidative addition) .
Tables for Key Applications
| Reaction Type | Substrate Scope | Optimal Conditions | Key Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl bromides, heteroarenes | 1 mol% catalyst, K₂CO₃, H₂O/EtOH, 80°C | |
| Hydrocarboxylation | Terminal alkenes, CO₂ | Supercritical CO₂, 100°C, 24h | |
| Direct Arylation | Thiophenes, furans | DMA, 120°C, Cs₂CO₃ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
